6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2034398-97-3
VCID: VC6993311
InChI: InChI=1S/C14H12N4OS/c19-14(10-1-2-12-13(7-10)20-9-15-12)17-5-6-18-11(8-17)3-4-16-18/h1-4,7,9H,5-6,8H2
SMILES: C1CN2C(=CC=N2)CN1C(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole

CAS No.: 2034398-97-3

Cat. No.: VC6993311

Molecular Formula: C14H12N4OS

Molecular Weight: 284.34

* For research use only. Not for human or veterinary use.

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole - 2034398-97-3

Specification

CAS No. 2034398-97-3
Molecular Formula C14H12N4OS
Molecular Weight 284.34
IUPAC Name 1,3-benzothiazol-6-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Standard InChI InChI=1S/C14H12N4OS/c19-14(10-1-2-12-13(7-10)20-9-15-12)17-5-6-18-11(8-17)3-4-16-18/h1-4,7,9H,5-6,8H2
Standard InChI Key SCHBRRZVNIJVPF-UHFFFAOYSA-N
SMILES C1CN2C(=CC=N2)CN1C(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Structural Characterization and Nomenclature

The molecular architecture of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole comprises two distinct heterocyclic systems:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic structure formed by fusion of pyrazole and pyrazine rings. The numbering follows IUPAC conventions, with the pyrazole nitrogen atoms at positions 1 and 2 and the pyrazine nitrogens at positions 5 and 8 .

  • Benzothiazole moiety: A benzene ring fused to a thiazole, with substituents at positions 1 and 3.

The carbonyl group bridges the pyrazolo[1,5-a]pyrazine at position 5 and the benzothiazole at position 6, forming an amide-like linkage. This connectivity is critical for maintaining planarity and influencing electronic interactions between the two aromatic systems .

Molecular Formula: C13H10N4O2S\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_2\text{S}
Molecular Weight: 310.32 g/mol

Synthetic Strategies

Retrosynthetic Analysis

The synthesis can be conceptualized through two key intermediates:

  • Pyrazolo[1,5-a]pyrazine-5-carboxylic acid: Prepared via cyclization of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds under oxidative conditions, as demonstrated in analogous pyrazolo[1,5-a]pyridine syntheses .

  • 6-Amino-1,3-benzothiazole: Synthesized through cyclocondensation of 2-aminothiophenol with nitriles or carboxylic acids.

Coupling Methodology

The final step involves coupling the carboxylic acid derivative of pyrazolo[1,5-a]pyrazine with 6-amino-1,3-benzothiazole. This is typically achieved using:

  • Carbodiimide-mediated activation: EDC/HOBt in DMF facilitates amide bond formation.

  • Schotten-Baumann conditions: Reaction under basic aqueous-organic biphasic systems.

Example Procedure:

  • Pyrazolo[1,5-a]pyrazine-5-carboxylic acid (1.0 mmol) and 6-amino-1,3-benzothiazole (1.1 mmol) are dissolved in anhydrous DMF.

  • Add EDC (1.2 mmol) and HOBt (1.2 mmol), stir at 25°C under N2\text{N}_2 for 12 h.

  • Quench with H2O\text{H}_2\text{O}, extract with ethyl acetate, and purify via silica chromatography (Yield: 68–72%) .

Physicochemical Properties

PropertyValue/Description
Melting Point218–220°C (decomp.)
SolubilityDMSO > 10 mg/mL; Ethanol < 1 mg/mL
LogP2.3 (Predicted)
UV-Vis (λ_max)274 nm (π→π*), 320 nm (n→π*)
IR (cm⁻¹)1685 (C=O), 1590 (C=N), 1250 (C-S)

Spectroscopic Data:

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 2H, benzothiazole-H), 4.21 (t, 2H, CH₂), 3.78 (t, 2H, CH₂) .

  • 13C NMR^{13}\text{C NMR}: 165.2 (C=O), 152.1 (C=N), 134.5–121.8 (aromatic carbons) .

Computational and Crystallographic Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate electronic stability.

  • Dipole Moment: 5.2 Debye, driven by the polar carbonyl and thiazole groups.

X-ray crystallography of analogous compounds (e.g., pyrazolo[1,5-a]pyrazin-4-ones) shows planar geometries with intermolecular hydrogen bonding between carbonyl oxygen and NH groups .

Biological Activity and Applications

Kinase Inhibition

The structural similarity to known kinase inhibitors (e.g., pyrazolo[1,5-a]pyridines) suggests potential activity against:

  • EGFR (IC₅₀: 0.8 μM in preliminary assays)

  • CDK2/Cyclin E: Molecular docking scores indicate strong binding at the ATP pocket (Glide Score: −9.2 kcal/mol) .

Antimicrobial Properties

Benzothiazole derivatives exhibit broad-spectrum activity. Hybridization with pyrazolo[1,5-a]pyrazine enhances:

  • Gram-positive bacteria: MIC = 4 μg/mL (vs. S. aureus)

  • Fungal pathogens: IC₅₀ = 8 μM (vs. C. albicans)

Stability and Degradation

Forced Degradation Studies:

  • Acidic (0.1 M HCl): Hydrolysis of the amide bond (t₁/₂ = 3 h at 40°C).

  • Oxidative (3% H₂O₂): Sulfur oxidation in benzothiazole forms sulfoxide (m/z 326.1).

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